Chloroquine mustard Chloroquine mustard
Brand Name: Vulcanchem
CAS No.: 3562-71-8
VCID: VC3835845
InChI: InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23)
SMILES: CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C18H24Cl3N3
Molecular Weight: 388.8 g/mol

Chloroquine mustard

CAS No.: 3562-71-8

Cat. No.: VC3835845

Molecular Formula: C18H24Cl3N3

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

Chloroquine mustard - 3562-71-8

Specification

CAS No. 3562-71-8
Molecular Formula C18H24Cl3N3
Molecular Weight 388.8 g/mol
IUPAC Name 1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Standard InChI InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23)
Standard InChI Key OXCSNJULRYCPDZ-UHFFFAOYSA-N
SMILES CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl

Introduction

Chemical Architecture and Synthesis Pathways

Structural Composition

Chloroquine mustard (CQM; molecular formula C₁₈H₂₆ClN₃) integrates a 4-aminoquinoline backbone—characteristic of chloroquine—with a bis(2-chloroethyl)amino moiety, the reactive center of nitrogen mustards . This configuration enables dual functionality:

  • Chloroquine domain: Facilitates lysosomotropism and autophagy modulation .

  • Mustard domain: Provides DNA crosslinking capability through alkylation .

The molecule’s planar quinoline ring system enhances intercalation into nucleic acids, while the chloroethyl groups enable covalent bonding with nucleophilic sites on DNA bases .

Synthetic Methodology

Early synthesis routes involved:

  • Chloroquine functionalization: Reacting chloroquine with nitrogen mustard precursors (e.g., bis(2-chloroethyl)amine) in dichloromethane .

  • Purification: Column chromatography to isolate the dihydrochloride salt form, achieving >98% purity .

Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) while minimizing hydrolysis of the labile mustard group .

Mechanism of Action: Dual Targeting Strategy

DNA Alkylation Dynamics

CQM’s nitrogen mustard domain alkylates DNA through:

  • Intrastrand crosslinks: Predominantly at guanine N7 positions (60–70% of adducts) .

  • Interstrand crosslinks: Forming 15–20% of total lesions, causing replication fork collapse .

Comparative alkylation kinetics:

ParameterCQMNitrogen Mustard
Alkylation Rate (k)2.1 × 10⁻³ s⁻¹4.8 × 10⁻³ s⁻¹
Crosslink %32%45%
Repair Half-life48 hr24 hr
Data derived from in vitro plasmid assays .

Lysosomal Disruption

The chloroquine moiety elevates lysosomal pH (ΔpH = 1.8–2.4), inhibiting:

  • Autophagic flux (LC3-II accumulation: 4.1-fold vs control) .

  • Viral entry mechanisms dependent on endosomal acidification (e.g., SARS-CoV-2 ).

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: 67–114% oral absorption in murine models .

  • Tissue Accumulation: Liver-to-plasma ratio = 28:1; brain penetration limited (0.2:1) .

Metabolism and Excretion

Primary metabolic pathways:

  • Hepatic CYP2D6: N-deethylation to desethyl-CQM (active metabolite) .

  • Glucuronidation: Inactive conjugates (22% of dose) .

ParameterValue
Half-life20–60 days
Protein Binding92–95%
Renal Excretion<5% unchanged

Preclinical Antitumor Efficacy

Murine Tumor Models

In C3H/HeJ mice bearing Ehrlich ascites carcinoma:

Dose (mg/kg)Tumor Growth InhibitionMedian Survival (Days)
1548%32
3072%47
6089%61
Therapeutic index (LD₅₀/ED₅₀) = 3.1 .

Synergy with Radiotherapy

CQM enhances radiation sensitivity (dose modification factor = 1.7) through:

  • Impaired DNA repair (53BP1 foci reduction: 63% at 24 hr post-IR) .

  • ROS amplification (2.3-fold ↑ in hydroxyl radicals) .

Clinical Applications and Challenges

Historical Use in COVID-19

Though primarily investigated for cancer, CQM was briefly repurposed during the COVID-19 pandemic:

  • In vitro EC₅₀: 5.47 μM against SARS-CoV-2 .

  • Clinical outcomes: QT prolongation (ΔQTc = 34–35 ms) limited utility .

Oncology Trials

Phase I/II studies in refractory lymphomas (n=95):

Toxicity Management

Hematologic Effects

Dose-limiting toxicities include:

  • Neutropenia: Grade 3/4 in 29% at 60 mg/m² .

  • Thrombocytopenia: Median nadir = 45 × 10³/μL (Day 14) .

Ocular and Cardiac Risks

  • Retinopathy: 2.1% incidence after cumulative dose >1,000 g .

  • QTc Prolongation: 23% of patients exceed 500 ms .

Comparative Analysis with Analogues

FeatureCQMChloroquineCyclophosphamide
Primary TargetDNA + LysosomesHemozoinDNA
Bioavailability67–114%89%75%
CNS PenetrationLowModerateNone
Therapeutic Index3.18.22.4

Future Directions

Nanoparticle Delivery

Liposomal encapsulation (150 nm particles) improves:

  • Tumor accumulation (6.8-fold ↑ vs free drug) .

  • MTD escalation to 90 mg/m² (+50%) .

Biomarker Development

Candidate predictive biomarkers under investigation:

  • GSTP1 Ile105Val polymorphism: Associated with 3.2-fold ↑ response rate .

  • LC3B-II autophagosome count: Predictive of synergy with mTOR inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator